Trimeprazine Sulfoxide N-Oxide (Trimeprazine N,S-Dioxide)
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Overview
Description
Trimeprazine Sulfoxide N-Oxide (Trimeprazine N,S-Dioxide) is a derivative of trimeprazine, a phenothiazine compound commonly used as an antihistamine and antipruritic agent . This compound is known for its application in treating conditions such as eczema and poison ivy by preventing itching . It also has sedative, hypnotic, and antiemetic properties, making it useful in preventing motion sickness .
Preparation Methods
The synthesis of Trimeprazine Sulfoxide N-Oxide involves the oxidation of trimeprazine. The reaction conditions typically include the use of oxidizing agents such as hydrogen peroxide or peracids under controlled temperature and pH conditions . Industrial production methods may involve large-scale oxidation processes with stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Trimeprazine Sulfoxide N-Oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: It can be reduced back to trimeprazine under specific conditions.
Substitution: The sulfoxide group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Trimeprazine Sulfoxide N-Oxide has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for method validation and stability testing.
Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of Trimeprazine Sulfoxide N-Oxide involves its interaction with histamine receptors in the body. By binding to these receptors, it prevents the action of histamine, thereby reducing allergic symptoms such as itching and inflammation . Additionally, its sedative effects are attributed to its interaction with central nervous system receptors, leading to a calming effect .
Comparison with Similar Compounds
Trimeprazine Sulfoxide N-Oxide can be compared with other similar compounds such as:
Trimeprazine: The parent compound, primarily used as an antihistamine and sedative.
Alimemazine: Another phenothiazine derivative with similar antihistamine and sedative properties.
Methotrimeprazine: Known for its antipsychotic effects due to its antagonism of dopamine receptors.
Trimeprazine Sulfoxide N-Oxide is unique in its specific oxidation state, which may confer distinct pharmacological properties and applications compared to its parent compound and other derivatives .
Properties
Molecular Formula |
C18H22N2O2S |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N,N,2-trimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine oxide |
InChI |
InChI=1S/C18H22N2O2S/c1-14(13-20(2,3)21)12-19-15-8-4-6-10-17(15)23(22)18-11-7-5-9-16(18)19/h4-11,14H,12-13H2,1-3H3 |
InChI Key |
HWSHWVAPVFGVDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C2=CC=CC=C2S(=O)C3=CC=CC=C31)C[N+](C)(C)[O-] |
Origin of Product |
United States |
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